molecular formula C10H16N5O13P3S B1450829 Guanosine-5'-Rp-Alpha-Thio-Triphosphate CAS No. 81570-50-5

Guanosine-5'-Rp-Alpha-Thio-Triphosphate

Cat. No. B1450829
CAS RN: 81570-50-5
M. Wt: 539.25 g/mol
InChI Key: YRUWXBKVSXSSGS-AESZWTTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

GTPαS has the guanine nucleobase attached to the 1’ carbon of the ribose and it has the triphosphate moiety attached to ribose’s 5’ carbon . The key feature that allows GTPαS to bind to proteins is the sulfur atom at the alpha position of the ribose sugar.


Chemical Reactions Analysis

GTPαS binds to proteins through a non-covalent interaction with the guanine nucleotide binding domain of the protein. It binds to the protein with a higher affinity than Guanosine-5’-Rp-Alpha-Thio-Triphosphate, which allows it to be used as a biochemical probe to study protein-protein interactions.


Physical And Chemical Properties Analysis

GTPαS has a molecular weight of 539.25 g/mol. It is a white, lyophilized powder . The pH of a solution of GTPαS is typically neutralized to pH 7.0 with NaOH .

Safety And Hazards

GTPαS should be stored at -20oC or below in its original solvent and at its original concentration . At the recommended storage conditions, the chemical decomposition should not exceed 2% per week . It is recommended that the product remain on ice while in use . The product can be thawed at room temperature or quick-thawed in a 37oC water bath .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-31(24,32)28-30(22,23)27-29(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,32)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-,31?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWXBKVSXSSGS-AESZWTTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O13P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanosine-5'-Rp-Alpha-Thio-Triphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Reactant of Route 2
Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Reactant of Route 3
Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Reactant of Route 4
Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Reactant of Route 5
Guanosine-5'-Rp-Alpha-Thio-Triphosphate
Reactant of Route 6
Guanosine-5'-Rp-Alpha-Thio-Triphosphate

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